Cyclohexane

Description

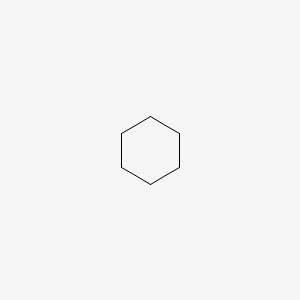

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTMQSROBMDMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cyclohexane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cyclohexane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25012-93-5 | |

| Record name | Poly(hexamethylene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25012-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021923 | |

| Record name | Cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexane appears as a clear colorless liquid with a petroleum-like odor. Used to make nylon, as a solvent, paint remover, and to make other chemicals. Flash point -4 °F. Density 6.5 lb / gal (less than water) and insoluble in water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless liquid with a sweet, chloroform-like odor; Note: A solid below 44 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, chloroform-like odor., Colorless liquid with a sweet, chloroform-like odor. [Note: A solid below 44 °F.] | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

177.3 °F at 760 mmHg (NTP, 1992), 80.7 °C at 760 mm Hg, 80.00 to 82.00 °C. @ 760.00 mm Hg, 81 °C, 177 °F | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-4 °F (NTP, 1992), -4 °F, 1 °F (-18 °C) (closed cup), -18 °C c.c., 0 °F | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992), In water, 55 mg/L at 25 °C, Solubility in water at 23.5 °C (w/w): 0.0052%, Miscible in ethanol, ether, acetone, benzene, ligroin, carbon tetrachloride, Miscible with olive oil, 100 mL of methanol dissolves 57 grams cyclohexane at 20 °C, 0.055 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.0058 (very poor), Insoluble | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.779 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7781 at 20 °C/4 °C, % IN SATURATED AIR (760 MM HG) 13.66 AT 26.3 °C; DENSITY OF SATURATED, VAPOR-AIR MIXT AT 760 MM HG (AIR = 1) 1.23 AT 26 °C, Relative density (water = 1): 0.8, 0.78 | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.98 (Air = 1), Relative vapor density (air = 1): 2.9, 2.9 | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

95 mmHg at 68 °F ; 100 mmHg at 77.9 °F (NTP, 1992), 96.9 [mmHg], Vapor pressure = 13.0 kPa at 25 °C, Vapor pressure = 51.901 kPa at 60 °C, 96.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10.3, 78 mmHg | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Impurities are unconverted benzene, aliphatic hydrocarbons in the benzene feed to the hydrogenation unit, methylcyclopentane formed by isomerization of cyclohexane, and methylcyclohexane formed by hydrogenation of the small amount of toluene in benzene. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless mobile liquid, Colorless liquid [Note: A solid below 44 degrees F] | |

CAS No. |

110-82-7 | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48K5MKG32S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GU602160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

43.7 °F (NTP, 1992), 6.47 °C, 6.5 °C, 7 °C, 44 °F | |

| Record name | CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3043 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/60 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclohexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CYCLOHEXANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0242 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CYCLOHEXANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/117 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cyclohexane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0163.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Understanding cyclohexane chair and boat conformations

An In-depth Technical Guide to Cyclohexane Chair and Boat Conformations

Abstract

This compound and its derivatives represent a foundational structural motif in organic and medicinal chemistry, appearing in a vast array of natural products, pharmaceuticals, and materials.[1][2][3] The non-planar nature of the this compound ring gives rise to distinct three-dimensional arrangements, or conformations, that are in rapid equilibrium. Understanding the subtle interplay of forces that govern the stability and interconversion of these conformers is paramount for professionals in drug development and chemical research. The three-dimensional shape of a molecule dictates its interactions with biological targets and its chemical reactivity. This guide provides a comprehensive exploration of the principal this compound conformations—the chair and the boat—delving into the energetic principles that define their stability, the dynamics of their interconversion, and the profound influence of substituents. We will synthesize theoretical principles with practical methodologies, offering a robust framework for researchers to predict and control molecular geometry in the design of novel chemical entities.

The Energetic Imperative: Why this compound Is Not Flat

A simple, two-dimensional representation of this compound as a regular hexagon belies its complex three-dimensional reality. A planar hexagon would necessitate C-C-C bond angles of 120°, a significant deviation from the ideal tetrahedral angle of 109.5° preferred by sp³-hybridized carbon atoms.[1][4] This deviation induces substantial angle strain , a destabilizing energetic penalty.[5][6][7] Furthermore, a flat ring would force all hydrogen atoms on adjacent carbons into a fully eclipsed arrangement, creating severe torsional strain .[5]

To alleviate this combined ring strain, the this compound molecule puckers, adopting a series of non-planar conformations. This allows the bond angles to approach the ideal tetrahedral value and the hydrogen atoms to adopt more stable, staggered arrangements. The two most famous of these conformations are the chair and the boat .

The Chair Conformation: A Strain-Free Ground State

The chair conformation is the most stable arrangement for a this compound ring, representing the global energy minimum.[4][8] At room temperature, over 99.9% of this compound molecules exist in this conformation.[9] Its remarkable stability is a direct consequence of it being virtually free of all major types of strain:

-

Angle Strain: All C-C-C bond angles are approximately 111.5°, very close to the ideal 109.5°, effectively eliminating angle strain.[10][11]

-

Torsional Strain: When viewed along any C-C bond (via a Newman projection), all hydrogen atoms are perfectly staggered, minimizing torsional strain.[8][10][11]

A critical feature of the chair conformation is the presence of two distinct types of substituent positions:

-

Axial (a): Six positions that are oriented parallel to the principal axis of the ring, pointing alternately straight up and straight down.[12]

-

Equatorial (e): Six positions that radiate out from the "equator" of the ring, roughly within the plane of the ring.[12]

Each carbon atom in the chair has one axial and one equatorial position.

References

- 1. This compound conformation - Wikipedia [en.wikipedia.org]

- 2. This compound Conformational Analysis | Algor Cards [cards.algoreducation.com]

- 3. 4.5 Conformations of this compound – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ring strain - Wikipedia [en.wikipedia.org]

- 8. Conformations of this compound | Chair, Boat & Twist-Boat - Lesson | Study.com [study.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 4.5 Conformations of this compound - Organic Chemistry | OpenStax [openstax.org]

- 11. fiveable.me [fiveable.me]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermodynamic Data and Phase Transitions of Solid Cyclohexane

This guide provides a comprehensive technical overview of the thermodynamic properties and phase transitions of solid cyclohexane, tailored for researchers, scientists, and professionals in drug development and materials science. This compound, a fundamental cycloalkane, serves as a model system for understanding the complex interplay between molecular conformation, crystal packing, and thermodynamic behavior in the solid state. Its well-defined phase transitions are also utilized for the calibration of analytical instrumentation such as Differential Scanning Calorimeters (DSC).[1]

The Solid State of this compound: A Tale of Two Phases

In its solid form, this compound exhibits a fascinating polymorphism, primarily existing in two distinct crystalline phases at atmospheric pressure.[1] The transition between these phases is a classic example of an order-disorder transition, driven by changes in molecular motion and packing.

-

Phase I (Plastic Crystal): Stable at higher temperatures, from 186 K up to its melting point at 280 K, Phase I is an orientationally disordered crystal, often referred to as a "plastic crystal".[1][2] In this phase, the this compound molecules, predominantly in the stable chair conformation, possess significant rotational freedom while their centers of mass are fixed on a face-centered cubic (Fm-3m) lattice.[2] This rotational mobility imparts a waxy, plastic-like consistency to the solid. The high degree of disorder in this phase is a key characteristic, leading to a remarkably low entropy of fusion.[2]

-

Phase II (Ordered Crystal): Below 186 K, this compound transitions into the more ordered and brittle Phase II.[1] This low-temperature phase possesses a monoclinic crystal structure (C2/c), where the rotational and conformational motions of the this compound molecules are significantly restricted.[2] The molecules adopt a well-defined orientation within the crystal lattice.

The transition from the ordered Phase II to the disordered Phase I is accompanied by a significant absorption of energy, reflecting the increase in molecular motion and entropy.[3]

Thermodynamic Landscape of this compound's Phase Transitions

The phase transitions of solid this compound are characterized by distinct thermodynamic signatures. These parameters are crucial for understanding the energetics of the system and for practical applications such as instrument calibration.

| Transition | Transition Temperature (Ttrs) | Enthalpy of Transition (ΔHtrs) | Entropy of Transition (ΔStrs) |

| Solid II → Solid I | 186.09 K (-87.06 °C) | 6.686 kJ/mol | 35.93 J/(mol·K) |

| Solid I → Liquid | 279.84 K (6.69 °C) | 2.628 kJ/mol | 9.39 J/(mol·K) |

Data sourced from the NIST WebBook and other cited literature.[3]

The significantly larger enthalpy and entropy of the solid-solid transition compared to the solid-liquid transition underscore the substantial increase in disorder upon entering the plastic crystalline phase.[2][3] The low entropy of fusion is a hallmark of plastic crystals, indicating that the liquid state is not drastically more disordered than the high-temperature solid phase.[2]

Experimental Characterization of this compound's Solid Phases

The thermodynamic data and phase behavior of solid this compound are primarily investigated using calorimetric and spectroscopic techniques.

Calorimetric Analysis

Adiabatic and Differential Scanning Calorimetry (DSC) are the workhorses for determining the transition temperatures and enthalpies of fusion and solid-solid transitions.

-

Sample Preparation: A small, precisely weighed amount of high-purity this compound (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium) covering the temperature range of interest.

-

Thermal Program: The sample is subjected to a controlled cooling and heating cycle.

-

Cooling: The sample is cooled to a temperature well below the expected solid-solid transition (e.g., to 173 K or -100 °C) at a controlled rate (e.g., 10 K/min) to ensure complete crystallization into Phase II.

-

Heating: The sample is then heated at a constant rate (e.g., 5-10 K/min) through the solid-solid and solid-liquid transitions up to a temperature above the melting point (e.g., 293 K or 20 °C).

-

-

Data Analysis: The heat flow as a function of temperature is recorded.

-

The onset temperature of the endothermic peaks corresponds to the transition temperatures (Ttrs).

-

The area under each peak is integrated to determine the enthalpy of the transition (ΔHtrs).

-

The following diagram illustrates the typical experimental workflow for DSC analysis of this compound.

Caption: Experimental workflow for DSC analysis of this compound.

Spectroscopic Techniques

Vibrational spectroscopy (Raman and Infrared) and Nuclear Magnetic Resonance (NMR) spectroscopy provide insights into the molecular-level changes occurring during phase transitions.

-

Raman and IR Spectroscopy: These techniques are sensitive to changes in molecular symmetry and intermolecular interactions. The transition from the ordered Phase II to the disordered Phase I is marked by significant broadening of the spectral bands, indicative of the onset of molecular rotation.[4]

-

NMR Spectroscopy: Solid-state NMR can probe the dynamics of the this compound molecules. In the plastic crystalline phase, the NMR spectra are characterized by narrow lines, similar to those observed in the liquid state, confirming the high degree of molecular tumbling. In contrast, the spectra of the rigid Phase II exhibit broad lines.

The relationship between the solid phases of this compound and their key characteristics is summarized in the diagram below.

References

A Researcher's Guide to Quantum Mechanical Calculations of Cyclohexane's Molecular Structure and Conformational Landscape

An In-depth Technical Guide:

Abstract

Cyclohexane, a foundational saturated carbocycle, is a ubiquitous structural motif in organic chemistry, natural products, and pharmaceutical compounds. Its non-planar nature gives rise to a complex conformational landscape, the understanding of which is critical for predicting molecular properties, reactivity, and biological activity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical application of quantum mechanics (QM) for the computational modeling of this compound's molecular structure. We delve into the theoretical underpinnings of prevalent QM methods, present a detailed, field-proven protocol for geometry optimization and vibrational analysis, and offer insights into the interpretation of computational results.

The Conformational Landscape of this compound

Unlike its planar representation in simple line-angle formulas, the this compound ring puckers to minimize angle strain (deviation from the ideal sp³ tetrahedral angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds). This results in several distinct conformations, primarily the low-energy chair and twist-boat forms, which exist in equilibrium.[1][2] The higher-energy boat and half-chair conformations serve as transition states for interconversion.[3][4]

The chair conformation is the global energy minimum, representing over 99.9% of an ensemble of this compound molecules at room temperature.[1] This remarkable stability arises from its perfectly staggered C-H bonds and near-ideal C-C-C bond angles, which effectively eliminate both torsional and angle strain.[5]

The energy differences between these conformers are critical for understanding the molecule's dynamics. Density Functional Theory (DFT) calculations have been instrumental in quantifying these energy gaps.[4]

| Conformer | Role | Relative Energy (kcal/mol) | Point Group Symmetry |

| Chair | Global Minimum | 0.0 | D₃d |

| Twist-Boat | Local Minimum | ~5.5 | D₂ |

| Boat | Transition State | ~6.9 | C₂v |

| Half-Chair | Transition State | ~10.8 | C₂ |

| Table 1: Relative energies of major this compound conformers. Values are approximate and can vary slightly based on the level of theory and basis set used. Data synthesized from multiple computational studies.[2][3][4] |

The interconversion between these conformers follows a specific energetic pathway, which can be visualized to understand the barriers to ring-flipping.

Figure 1: Conformational interconversion pathway of this compound.

Theoretical Foundations of Quantum Mechanical Calculations

Quantum mechanical calculations solve the Schrödinger equation to determine the electronic structure and energy of a molecule.[6] For a molecule like this compound, several methods are employed, each offering a different balance of accuracy and computational cost.

Ab Initio Methods

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data.[7]

-

Hartree-Fock (HF) Theory: This is a fundamental starting point that approximates the complex many-electron wavefunction as a single Slater determinant.[8] While computationally efficient, it neglects electron correlation, the interaction between individual electrons, which can lead to inaccuracies in energy calculations.

-

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that offers a cost-effective way to include electron correlation.[8] It generally provides more accurate results than HF for conformational energies.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for systems of this size. Instead of calculating the complex wavefunction, DFT determines the energy from the molecule's electron density.[6][8] This approach offers a remarkable balance of accuracy and computational efficiency, making it ideal for studying the conformational preferences of this compound and its derivatives.[4][9] The accuracy of a DFT calculation is governed by the choice of the exchange-correlation functional, with popular choices including:

-

B3LYP: A hybrid functional that is widely used and provides robust results for a variety of organic molecules.[10]

-

M06-2X: A functional that often performs well for non-covalent interactions and thermochemistry.[9]

-

ωB97X-D: Includes empirical dispersion corrections, which can be important for accurately modeling subtle intramolecular forces.[9]

The Role of the Basis Set

A basis set is a set of mathematical functions used to build the molecular orbitals.[11] The choice of basis set is critical; a larger, more flexible basis set will yield a more accurate description of the molecule's electronic structure at the cost of increased computation time.

-

Pople-style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good compromise for many applications. The "6-31G" notation describes how the core and valence atomic orbitals are represented.[12]

-

(d) or *: Adds polarization functions on heavy (non-hydrogen) atoms, allowing orbitals to change shape. This is crucial for accurate geometry.

-

(d,p) : Adds polarization functions to both heavy atoms and hydrogens.

-

+ : Adds diffuse functions, which are important for describing anions or systems with lone pairs.

-

-

Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit. They are often used for high-accuracy benchmark calculations.[13]

For routine geometry optimizations of this compound, a basis set like 6-31G(d) is often sufficient. For more accurate final energy calculations, a larger basis set such as 6-311+G(d,p) is recommended.[9]

Practical Workflow for Structural Analysis

A reliable computational analysis of this compound's structure involves two key steps: Geometry Optimization followed by a Frequency Calculation .

-

Geometry Optimization: This process systematically alters the molecular geometry to find a stationary point on the potential energy surface, ideally a local or global minimum.[7][14]

-

Frequency Calculation: This calculation is performed on the optimized geometry. It serves two purposes:

-

It confirms the nature of the stationary point. A true minimum will have zero imaginary vibrational frequencies. A transition state will have exactly one imaginary frequency.[7]

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and Gibbs free energy), which are necessary for comparing the relative stabilities of different conformers.

-

Figure 2: Standard computational workflow for molecular structure analysis.

Detailed Protocol: Geometry Optimization & Frequency Analysis of Chair this compound

This protocol describes a standard calculation using the Gaussian software package, a widely used tool in computational chemistry.[6][15] The chosen level of theory, B3LYP/6-31G(d) , provides a reliable and computationally efficient result for this system.

Step 1: Create the Input File First, generate an initial 3D structure of chair this compound using molecular modeling software (e.g., Avogadro, GaussView).[16][17] Then, create a text file named cyclohexane_opt_freq.com.

-

Causality behind choices:

-

%nprocshared=4 and %mem=4GB: These lines allocate computational resources. Adjust based on your system.

-

#p B3LYP/6-31G(d) Opt Freq: This is the route section.

-

#p: Requests enhanced print output.

-

B3LYP/6-31G(d): Specifies the DFT method and basis set.

-

Opt: Keyword to perform a geometry optimization.

-

Freq: Keyword to perform a frequency calculation on the optimized geometry.

-

-

This compound Chair Conformation: A descriptive title.

-

0 1: Specifies the molecular charge (0) and spin multiplicity (1, for a singlet state).

-

The subsequent block contains the initial Cartesian coordinates of all atoms.

-

Step 2: Run the Calculation Execute the calculation using the Gaussian command line interface: g16 < cyclohexane_opt_freq.com > cyclohexane_opt_freq.log

Step 3: Analyze the Output (.log file) The calculation is complete when the program terminates normally. The output file contains all the results.

Interpretation of Results

4.1. Verifying a Successful Optimization A successful geometry optimization is confirmed by four "Yes" convergence criteria near the end of the optimization section of the output file. The most critical check is to ensure the optimized structure is a true energy minimum.

-

Self-Validation: Scroll to the frequency analysis results. A stable structure will have zero imaginary frequencies (which are sometimes printed as negative values).[7] If one imaginary frequency is present, the optimization has located a transition state, not a minimum.

4.2. Extracting Structural and Energetic Data The output file is rich with data. Key information includes:

-

Optimized Geometry: The final atomic coordinates are provided in a "Standard orientation." From these, you can measure bond lengths, bond angles, and dihedral angles to characterize the structure precisely.

-

Energy: The final electronic energy is reported. For comparing conformers, the Gibbs Free Energy (Sum of electronic and thermal Free Energies) is the most appropriate value as it accounts for entropy and zero-point energy.

| Parameter | Optimized Value (B3LYP/6-31G(d)) |

| C-C Bond Length | ~1.53 Å |

| C-H (axial) Bond Length | ~1.10 Å |

| C-H (equatorial) Bond Length | ~1.09 Å |

| C-C-C Bond Angle | ~111.4° |

| H-C-H Bond Angle | ~107.5° |

| Table 2: Representative optimized geometrical parameters for the this compound chair conformation. These values are consistent with experimental data. |

Conclusion

Quantum mechanical calculations provide an indispensable toolkit for the detailed structural and energetic analysis of flexible molecules like this compound. By leveraging methods such as Density Functional Theory with appropriate basis sets, researchers can accurately predict geometries, determine the relative stabilities of different conformers, and gain fundamental insights into the molecule's behavior. The workflow of geometry optimization followed by a frequency calculation represents a robust and self-validating protocol that ensures the scientific integrity of the computational results. This guide provides the foundational knowledge and practical steps necessary for scientists to confidently apply these powerful computational techniques in their research, particularly in fields like drug design where molecular conformation is paramount to function.

References

- 1. byjus.com [byjus.com]

- 2. This compound conformation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jkps.or.kr [jkps.or.kr]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. studyguides.com [studyguides.com]

- 7. ijert.org [ijert.org]

- 8. benchchem.com [benchchem.com]

- 9. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 10. youtube.com [youtube.com]

- 11. jetir.org [jetir.org]

- 12. Basis Sets | Rowan Documentation [docs.rowansci.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]

- 15. ritme.com [ritme.com]

- 16. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of this compound Derivatives [article.sapub.org]

- 17. qm-tutorial.readthedocs.io [qm-tutorial.readthedocs.io]

Investigating the intermolecular forces in liquid cyclohexane

<An In-depth Technical Guide to the Intermolecular Forces in Liquid Cyclohexane

Abstract

This technical guide provides a comprehensive investigation into the nature and consequences of intermolecular forces (IMFs) in liquid this compound (C₆H₁₂). As a nonpolar, cyclic alkane, this compound serves as a model system for understanding London Dispersion Forces (LDFs), the weakest yet most ubiquitous class of intermolecular attractions.[1] This document delineates the theoretical underpinnings of LDFs in the context of this compound's molecular structure, details rigorous experimental protocols for quantifying the macroscopic effects of these forces, and introduces computational methodologies for their simulation. The intended audience includes researchers, scientists, and professionals in drug development and materials science who require a deep, actionable understanding of the physical chemistry of nonpolar solvents.

Theoretical Framework: The Nature of Forces in Apolar Systems

The physical properties of any liquid are a direct manifestation of the forces that exist between its constituent molecules.[2] For this compound, a nonpolar molecule with a negligible difference in electronegativity between its carbon and hydrogen atoms, the intermolecular landscape is dominated exclusively by London Dispersion Forces.[3]

The Dominance of London Dispersion Forces (LDF)

Unlike polar molecules that possess permanent dipoles, nonpolar molecules like this compound exhibit attractive forces through transient, instantaneous dipoles.[4] The constant motion of electrons within the molecule's electron cloud can lead to a momentary, uneven distribution of charge, creating a temporary dipole.[5][6] This instantaneous dipole can then induce a corresponding, temporary dipole in an adjacent molecule, resulting in a weak, short-lived electrostatic attraction.[4] This induced dipole-induced dipole attraction is the essence of the London Dispersion Force.[5] Although individually weak, the sum of these forces across the entire molecule dictates the cohesive energy that holds the liquid together.[6]

Key Factors Influencing LDF Strength in this compound

The magnitude of London Dispersion Forces is primarily governed by two molecular properties:

-

Polarizability : This is the ease with which the electron cloud of a molecule can be distorted to form a dipole.[5] Larger molecules with more electrons, particularly those held farther from the nuclei, are more polarizable and thus exhibit stronger LDFs.[5]

-

Molecular Surface Area & Shape : The strength of LDFs is highly dependent on the surface area available for intermolecular contact. Molecules with larger surface areas can engage in more of these weak interactions. The chair conformation of this compound, while compact, allows for significant surface contact with neighboring molecules, distinguishing its properties from more spherical or linear alkanes of similar molecular weight.[1][5] For instance, the linear n-pentane has stronger LDFs and a higher boiling point than the more spherical neopentane, despite having the same molecular formula (C₅H₁₂), because its shape allows for more effective intermolecular contact.[1][5]

Experimental Quantification of Intermolecular Forces

While IMFs cannot be measured directly, their collective strength can be inferred by measuring macroscopic physical properties that depend on the energy required to overcome them.[2][7] This section details key experimental protocols for probing the cohesive energy in liquid this compound.

Method 1: Calorimetric Determination of Enthalpy of Vaporization (ΔH_vap)

The enthalpy of vaporization is the energy required to transform one mole of a substance from a liquid to a gaseous state at constant pressure.[8] This energy is used almost entirely to overcome the intermolecular attractive forces in the liquid.[9] Therefore, ΔH_vap serves as a direct and robust quantitative measure of the total strength of IMFs. For this compound, this value is approximately 32 kJ/mol.[10]

Experimental Protocol: Determination of ΔH_vap using Differential Scanning Calorimetry (DSC) [9]

-

Calibration: Calibrate the DSC instrument using standard materials with known melting points and enthalpies of fusion (e.g., indium) to ensure temperature and heat flow accuracy.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity liquid this compound into a specialized volatile sample pan with a pinhole lid. The pinhole allows for the controlled escape of vapor during the experiment.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Initiate a controlled temperature ramp, for example, from 25 °C to 100 °C at a heating rate of 10 °C/min.

-

Data Acquisition: As the this compound reaches its boiling point (approx. 80.74 °C), the instrument will record a large endothermic peak, representing the energy absorbed during vaporization.[9][11]

-

Data Analysis: Integrate the area under the endothermic peak to determine the total heat absorbed (q). Calculate the enthalpy of vaporization using the formula: ΔH_vap = q / n where 'n' is the number of moles of the this compound sample.

Method 2: Viscometry as a Probe for Intermolecular Drag

Viscosity, a measure of a fluid's resistance to flow, is directly related to the strength of its intermolecular forces.[12] Stronger IMFs create more internal "friction" or drag between molecules, resulting in higher viscosity.[12] this compound exhibits a viscosity of approximately 0.93 mPa·s at 22 °C.[10]

Experimental Protocol: Measuring Kinematic Viscosity with an Ostwald Viscometer [13][14]

-

Apparatus Preparation: Thoroughly clean and dry an Ostwald viscometer.[12]

-

Calibration: Calibrate the viscometer using a reference liquid of known viscosity and density (e.g., pure water) at a precisely controlled temperature. The calibration determines the viscometer constant (K).[14]

-

Temperature Control: Place the viscometer in a constant-temperature water bath, ensuring it is held vertically. Allow at least 30 minutes for thermal equilibrium.[13]

-

Sample Loading: Introduce a precise volume of this compound into the viscometer's larger bulb.[13]

-

Flow Time Measurement: Using a pipette bulb, draw the liquid up through the capillary tube until it is above the upper timing mark. Release the suction and use a stopwatch to accurately measure the time (t) it takes for the liquid meniscus to fall from the upper mark to the lower mark.[13][14]

-

Replication: Repeat the measurement at least three times, ensuring the flow times are consistent (e.g., within 1% of each other).[13]

-

Calculation: Calculate the kinematic viscosity (ν) and dynamic viscosity (η) using the following equations:[15]

-

Kinematic Viscosity: ν = K * t

-